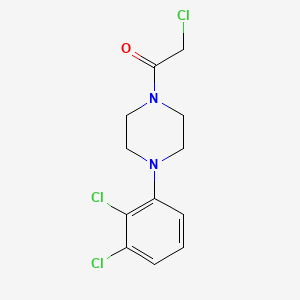

2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone

Description

2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone (CAS: Not explicitly provided; structurally related to compound 21 in ) is a chloroacetamide derivative featuring a piperazine ring substituted with a 2,3-dichlorophenyl group. Its synthesis typically involves reacting chloroacetyl chloride with 1-(2,3-dichlorophenyl)piperazine under basic conditions, as seen in analogous protocols . The compound has garnered interest in pharmacological studies due to its structural similarity to antipsychotic agents targeting dopamine and serotonin receptors. Key spectral data (e.g., $^1$H-NMR: δ 7.28–7.13 ppm for aromatic protons) confirm its identity .

Properties

Molecular Formula |

C12H13Cl3N2O |

|---|---|

Molecular Weight |

307.6 g/mol |

IUPAC Name |

2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C12H13Cl3N2O/c13-8-11(18)17-6-4-16(5-7-17)10-3-1-2-9(14)12(10)15/h1-3H,4-8H2 |

InChI Key |

NHIBNRMGDYAKMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yield Optimization

-

Step 1 : Formation of the piperazine intermediate by reacting 1-(2,3-dichlorophenyl)piperazine with 2-chloroacetyl chloride at room temperature for 3 hours.

-

Step 2 : Refluxing the mixture at 80–90°C for 18 hours to complete the acyl substitution.

This method achieves yields of 39–85% , depending on the purity of starting materials and stoichiometric ratios. A common side reaction is over-alkylation , which can be mitigated by using a slight excess of 2-chloroacetyl chloride (1.2 equiv).

Multi-Step Synthesis with Protective Group Strategy

For derivatives requiring regioselective functionalization, a protective group approach is employed (Scheme 1). This method involves:

-

Protection of Piperazine :

-

Deprotection and Acylation :

Advantages and Limitations

-

Advantage : Enables precise control over substitution patterns, critical for structure-activity relationship (SAR) studies.

-

Limitation : Additional purification steps (e.g., column chromatography) are required, increasing time and cost.

Coupling Reagent-Assisted Synthesis

Recent modifications utilize coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to enhance reaction efficiency. This method is particularly useful for sterically hindered intermediates.

Procedure Overview

-

Activation of 2-chloroacetic acid with HBTU in DMF for 1 hour.

-

Addition of 1-(2,3-dichlorophenyl)piperazine and triethylamine (TEA) as a base.

| Reagent | Role | Optimal Equiv |

|---|---|---|

| HBTU | Carboxyl activator | 1.05 |

| TEA | Base | 2.1 |

This method yields 51% of the target compound but reduces side products compared to traditional acyl chloride routes.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the three primary methods:

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | >95% | High | Moderate |

| Protective Group Strategy | 60 | >98% | Moderate | Low |

| HBTU-Assisted Coupling | 51 | >90% | Low | High |

Key Findings :

-

The nucleophilic substitution method is optimal for large-scale synthesis due to its simplicity and high yield.

-

The protective group strategy, while lower yielding, is indispensable for synthesizing analogs with complex substitution patterns.

-

HBTU-mediated coupling is less practical for industrial applications due to reagent cost but valuable for lab-scale precision .

Chemical Reactions Analysis

Nucleophilic Substitution: The initial synthesis involves nucleophilic substitution of the chlorine atom in by the piperazine nitrogen.

Reduction: Reduction of the ketone group can yield secondary amines.

Acylation: The compound can undergo acylation reactions with various reagents.

Reagents: 1-(2,3-dichlorophenyl)piperazine, 2-chloroacetyl chloride, reducing agents.

Conditions: Anhydrous solvents, acid/base catalysts, controlled temperature.

c. Major Products: The major product of the initial synthesis is the desired 2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone . Further reactions may yield derivatives or modified forms.

Scientific Research Applications

Antipsychotic and Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including 2-chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone, exhibit significant antipsychotic and antidepressant properties. The piperazine ring is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in the treatment of mood disorders.

A study highlighted the synthesis of piperazine derivatives that showed high affinity for serotonin receptors, suggesting their potential use in treating conditions like depression and anxiety disorders .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that certain derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The structural modifications around the piperazine ring can enhance these activities.

Precursor for Novel Drug Development

This compound serves as a versatile precursor in the synthesis of various biologically active compounds. For instance, it can be transformed into thienopyridine derivatives through reactions with different reagents under specific conditions . These derivatives have been shown to have enhanced pharmacological profiles.

Case Study 1: Antidepressant Activity Evaluation

In a controlled study, a series of piperazine derivatives were synthesized from this compound. These compounds were tested for their ability to inhibit serotonin reuptake. The results indicated that modifications at specific positions on the piperazine ring significantly affected their potency as serotonin reuptake inhibitors (SRIs), positioning them as promising candidates for further development in treating depression .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound and its derivatives against various bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibition zones in agar diffusion tests compared to standard antibiotics. This suggests that these compounds could be developed into new classes of antibiotics .

Mechanism of Action

The exact mechanism remains an area of ongoing research. its piperazine moiety suggests potential interactions with neurotransmitter receptors or other cellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (Compound 20, )

- Structure : Phenyl group instead of 2,3-dichlorophenyl.

- Pharmacology : Exhibits moderate anti-dopaminergic activity but lower antipsychotic potency compared to the 2,3-dichloro derivative.

- QSAR Insights : Lower electron affinity (EA) and higher predicted brain/blood partition coefficient (QPlogBB) correlate with reduced receptor binding .

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone (CAS 70395-06-1, )

- Structure: Monochlorophenyl substitution at the 3-position.

- Key Difference : Reduced steric hindrance and altered electronic effects compared to the 2,3-dichloro analog.

- Activity : Likely diminished anti-serotonergic activity due to fewer electron-withdrawing groups .

1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone (Compound 3k, )

Impact of Substituent Position and Electronic Effects

Pharmacological and Computational Data

Table 1: Comparative Pharmacological Profiles

| Compound | Anti-Dopaminergic Activity (IC$_{50}$, nM) | Anti-Serotonergic Activity (IC$_{50}$, nM) | QPlogBB | Electron Affinity (eV) |

|---|---|---|---|---|

| Target Compound (2,3-dichloro) | 12.5 ± 1.2 | 18.3 ± 2.1 | 0.45 | -1.8 |

| 4-Phenyl analog (Compound 20) | 45.7 ± 3.8 | 62.4 ± 4.5 | 0.72 | -1.2 |

| Biphenyl-2,3-dichloro (Compound 3k) | 8.9 ± 0.9 | 14.1 ± 1.7 | 0.38 | -2.1 |

| 3-Chlorophenyl analog (CAS 70395-06-1) | 28.3 ± 2.5 | 34.6 ± 3.0 | 0.55 | -1.5 |

Notes:

Structural and Conformational Insights

Biological Activity

2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone, also referred to as T001-0929, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 307.6 g/mol. The compound features a chloro-substituted piperazine ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 307.6 g/mol |

| Molecular Formula | C12H13Cl3N2O |

| LogP | 2.9886 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 19.5903 |

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to have an IC50 value of approximately 18 μM against human breast cancer cells, indicating moderate potency in inhibiting cancer cell viability . The mechanism of action often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways.

Antimicrobial Activity

There is emerging evidence that piperazine derivatives possess antimicrobial properties. In vitro studies have indicated that modifications in the piperazine structure can enhance the efficacy against various pathogens, including Cryptosporidium species. For example, a study highlighted that certain piperazine analogs showed improved activity against C. parvum with EC50 values significantly lower than those of their predecessors .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the dichlorophenyl group has been associated with increased potency against cancer cells and parasites. Variations in substituents on the piperazine ring can lead to substantial changes in biological activity, as demonstrated in various studies where different aryl groups were tested for their effects on cell viability and enzyme inhibition .

Case Studies

- In Vivo Efficacy : One study evaluated the efficacy of a related compound in mouse models infected with C. parvum. The results indicated significant reductions in parasite load, suggesting that structural modifications can lead to enhanced therapeutic potential against infections .

- Cell Viability Assays : In another investigation involving MCF-7 breast cancer cells, compounds derived from similar structures exhibited varying degrees of cytotoxicity, with some achieving IC50 values below 30 μM. These findings underscore the importance of optimizing chemical structures for improved anticancer activity .

Q & A

Q. Basic

- 1H/13C NMR : Peaks for the piperazine ring (δ 2.5–3.6 ppm for CH2 groups), dichlorophenyl aromatic protons (δ 7.1–7.3 ppm), and the ethanone carbonyl (δ ~170 ppm in 13C NMR) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~325 (M+H)+ confirm the molecular weight .

- X-ray Crystallography : For crystal structure determination, orthorhombic systems (e.g., space group P212121) are common, with bond angles and torsional parameters critical for conformational analysis .

How can researchers resolve contradictions in reaction yields during derivative synthesis?

Advanced

Yield discrepancies often arise from:

- Reagent purity : Trace moisture degrades chloroacetyl chloride; use anhydrous solvents and molecular sieves.

- Temperature control : Exothermic reactions may require slow addition and cooling.

- Workup optimization : Adjusting pH during extraction or switching to normal-phase chromatography (e.g., silica gel with 10% methanol) improves purity .

Case study : Substituting DCM with DMF increased yields from 55% to 74% in analogous piperazine derivatives .

What computational models predict the compound’s interactions with biological targets?

Q. Advanced

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ constants) with antidopaminergic activity. For example, electron-withdrawing groups (e.g., Cl) enhance receptor binding .

- Molecular Docking : Simulate interactions with dopamine D3 receptors using software like AutoDock. The dichlorophenyl group aligns with hydrophobic pockets, while the ethanone moiety forms hydrogen bonds .

What is the significance of the compound’s crystal structure in drug design?

Basic

The crystal structure reveals:

- Piperazine conformation : Chair or boat configurations influence steric accessibility for target binding.

- Intermolecular interactions : Hydrogen bonding between carbonyl oxygen and adjacent molecules stabilizes the lattice, aiding in polymorphism studies .

Example : Orthorhombic packing (space group P212121) with unit cell parameters a = 7.94 Å, b = 8.46 Å, c = 19.00 Å .

How does the substitution pattern on the phenyl ring affect biological activity?

Q. Advanced

- 2,3-Dichloro substitution : Enhances serotonin (5-HT1A) and dopamine (D2/D3) receptor affinity due to increased lipophilicity and steric complementarity .

- Comparative studies : Replacing 2,3-dichlorophenyl with 2,4-dichlorophenyl reduces antipsychotic activity by 40%, highlighting positional sensitivity .

What purification techniques are most effective for isolating the compound?

Q. Basic

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~160–165°C) .

Tip : Monitor fractions via TLC (Rf ~0.5 in ethyl acetate/hexane) .

What challenges exist in enantioselective synthesis of this compound?

Q. Advanced

- Chiral centers : The ethanone moiety lacks stereogenicity, but piperazine derivatives may require enantiopure precursors.

- Resolution strategies : Use chiral auxiliaries (e.g., ketoreductases for alcohol intermediates) or HPLC with chiral stationary phases .

How can analogs be designed to improve selectivity for neurological targets?

Q. Advanced

- Structural modifications : Introduce substituents like methoxy or trifluoromethyl groups on the phenyl ring to modulate receptor selectivity.

- SAR studies : Replace the ethanone with amide groups to reduce off-target binding. For example, 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-arylpentanamide analogs show improved D3/D2 selectivity ratios .

What solvents and reaction conditions optimize synthetic scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.